2-methoxy-N-methyl-5-(1,2-oxazol-3-ylsulfamoyl)benzamide
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Overview
Description
2-methoxy-N-methyl-5-(1,2-oxazol-3-ylsulfamoyl)benzamide is a compound that belongs to the class of oxazole derivatives. Oxazole derivatives are known for their wide range of biological activities and have been extensively studied for their potential therapeutic applications
Preparation Methods
The synthesis of 2-methoxy-N-methyl-5-(1,2-oxazol-3-ylsulfamoyl)benzamide typically involves the reaction of appropriate starting materials under specific conditions. One common synthetic route involves the reaction of 2-methoxybenzoic acid with N-methylamine and 1,2-oxazole-3-sulfonyl chloride in the presence of a base such as triethylamine . The reaction is usually carried out in an organic solvent like dichloromethane at low temperatures to ensure high yield and purity of the product. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to maximize efficiency and yield.
Chemical Reactions Analysis
2-methoxy-N-methyl-5-(1,2-oxazol-3-ylsulfamoyl)benzamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide under acidic or basic conditions.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the methoxy or sulfamoyl groups can be replaced by other nucleophiles.
Scientific Research Applications
Chemistry: It is used as an intermediate in the synthesis of other complex molecules and as a reagent in organic synthesis.
Mechanism of Action
The mechanism of action of 2-methoxy-N-methyl-5-(1,2-oxazol-3-ylsulfamoyl)benzamide involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes, such as cyclooxygenase (COX) and tyrosine kinases, which play a role in inflammation and cancer progression . By inhibiting these enzymes, the compound can reduce inflammation and inhibit the growth of cancer cells. Additionally, its antimicrobial activity is attributed to its ability to disrupt the cell membrane and inhibit the synthesis of essential proteins in bacteria and fungi .
Comparison with Similar Compounds
2-methoxy-N-methyl-5-(1,2-oxazol-3-ylsulfamoyl)benzamide can be compared with other oxazole derivatives, such as:
2-methoxy-5-chlorobenzo[d]oxazole: Known for its excellent antibacterial activity.
2-ethoxybenzo[d]oxazole: Exhibits significant antifungal activity.
4-methoxy-N-(3-phenyl-1,2-oxazol-5-yl)benzamide: Another oxazole derivative with potential therapeutic applications.
The uniqueness of this compound lies in its combined antimicrobial, anti-inflammatory, and anticancer properties, making it a versatile compound for various applications.
Properties
IUPAC Name |
2-methoxy-N-methyl-5-(1,2-oxazol-3-ylsulfamoyl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13N3O5S/c1-13-12(16)9-7-8(3-4-10(9)19-2)21(17,18)15-11-5-6-20-14-11/h3-7H,1-2H3,(H,13,16)(H,14,15) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WMQSQCGOSVAWIO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)C1=C(C=CC(=C1)S(=O)(=O)NC2=NOC=C2)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13N3O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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